molecular formula C26H47NNaO7S+ B10815396 Sodium taurodeoxycholate monohydrate

Sodium taurodeoxycholate monohydrate

Cat. No.: B10815396
M. Wt: 540.7 g/mol
InChI Key: OLPIZAYYAVQETM-GGPRKOIFSA-N
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Description

Sodium taurodeoxycholate monohydrate: is a bile acid derivative with the chemical formula C26H44NNaO6S·H2O . It is an amphiphilic surfactant molecule synthesized from cholesterol in the liver. This compound is known for its role in the emulsification of fats and its use in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium taurodeoxycholate monohydrate is synthesized from taurodeoxycholic acid, which is derived from deoxycholic acid. The synthesis involves the conjugation of deoxycholic acid with taurine, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or methanolic solution

    Catalyst: None required

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process includes:

  • Extraction of deoxycholic acid from bovine bile.
  • Conjugation with taurine.
  • Neutralization with sodium hydroxide.
  • Crystallization and purification to obtain the monohydrate form.

Chemical Reactions Analysis

Types of Reactions: Sodium taurodeoxycholate monohydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfonic acids.

    Reduction Products: Reduced bile acid derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Mechanism of Action

Sodium taurodeoxycholate monohydrate exerts its effects through multiple pathways:

Comparison with Similar Compounds

  • Sodium taurocholate
  • Sodium deoxycholate
  • Sodium glycocholate

Comparison:

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications

Properties

Molecular Formula

C26H47NNaO7S+

Molecular Weight

540.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid;hydrate

InChI

InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;;/m1../s1

InChI Key

OLPIZAYYAVQETM-GGPRKOIFSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+]

Origin of Product

United States

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